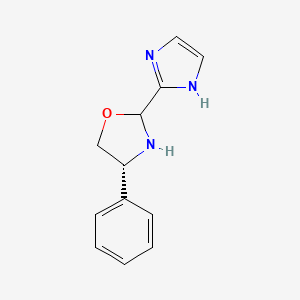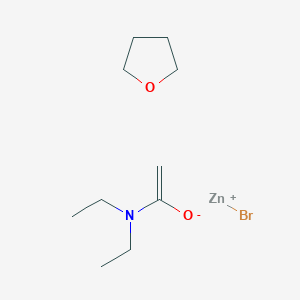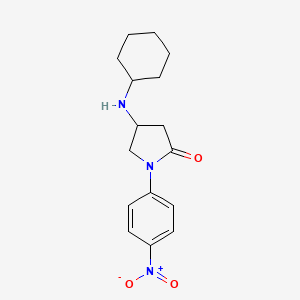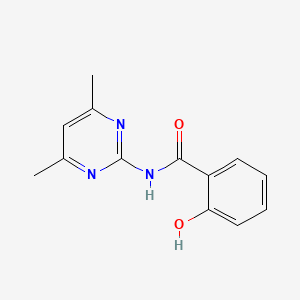![molecular formula C14H18 B14241470 3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene CAS No. 403518-41-2](/img/structure/B14241470.png)
3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,2’-spirobi[bicyclo[221]heptane]-5,5’-diene is a complex organic compound characterized by its unique spiro structure, which consists of two bicyclo[221]heptane units connected through a spiro carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,2’-spirobi[bicyclo[2.2.1]heptane]-5,5’-diene typically involves the use of photochemical reactions. One common method is the [2+2] cycloaddition of suitable precursors under UV light, which facilitates the formation of the spiro structure . The reaction conditions often require specific wavelengths of UV light and the presence of a photosensitizer to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis process. This includes optimizing reaction conditions such as temperature, light intensity, and reaction time to ensure consistent and efficient production. Additionally, continuous flow reactors may be employed to enhance the scalability and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,2’-spirobi[bicyclo[2.2.1]heptane]-5,5’-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spiro compounds.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced spiro compounds.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3-Methyl-2,2’-spirobi[bicyclo[2.2.1]heptane]-5,5’-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-Methyl-2,2’-spirobi[bicyclo[2.2.1]heptane]-5,5’-diene involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Norbornadiene: A bicyclic compound with similar structural features but lacking the spiro connection.
Camphene: Another bicyclic compound with a different substitution pattern.
2-Methylbicyclo[2.2.1]heptane: Shares the bicyclo[2.2.1]heptane core but differs in the substitution pattern.
Uniqueness
3-Methyl-2,2’-spirobi[bicyclo[221]heptane]-5,5’-diene is unique due to its spiro structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
403518-41-2 |
|---|---|
Formule moléculaire |
C14H18 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
6'-methyl-5,5'-spirobi[bicyclo[2.2.1]hept-2-ene] |
InChI |
InChI=1S/C14H18/c1-9-11-3-5-13(7-11)14(9)8-10-2-4-12(14)6-10/h2-5,9-13H,6-8H2,1H3 |
Clé InChI |
IZJVLYBSWRNSCN-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC(C13CC4CC3C=C4)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)
![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)


![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)

![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)





